![molecular formula C14H21BO4 B1344769 2-[4-(Tétraméthyl-1,3,2-dioxaborolan-2-yl)phénoxy]éthan-1-ol CAS No. 741699-47-8](/img/structure/B1344769.png)

2-[4-(Tétraméthyl-1,3,2-dioxaborolan-2-yl)phénoxy]éthan-1-ol

Vue d'ensemble

Description

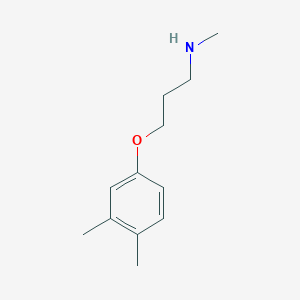

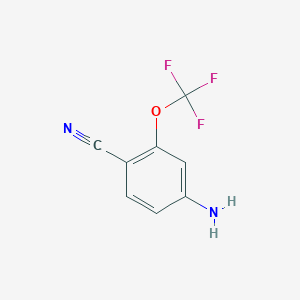

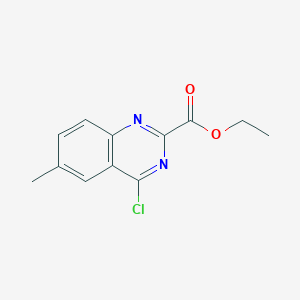

“2-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethan-1-ol” is a chemical compound with the molecular formula C14H21BO4 . It is also known as “(4,4,5,5-四甲基-1,3,2-二氧杂硼烷-2-基)苯” and is commonly used in the preparation of pharmaceuticals and chemical intermediates .

Molecular Structure Analysis

The molecular structure of similar compounds has been studied using techniques like FT-IR, 1H NMR, mass spectroscopy, and X-ray diffraction . Density functional theory (DFT) has been used to calculate and analyze the electrostatic potential of molecules as well as molecular frontier orbitals for further analysis of physical and chemical properties of the compound .Applications De Recherche Scientifique

Voici une analyse exhaustive des applications de la recherche scientifique du « 2-[4-(Tétraméthyl-1,3,2-dioxaborolan-2-yl)phénoxy]éthan-1-ol », en mettant l'accent sur les applications uniques :

Ciblage subcellulaire

Ce composé est utilisé comme une étiquette benzylboronate pour le ciblage subcellulaire de la cargaison vers le noyau. Cette application est cruciale pour comprendre la localisation des métabolites, des protéines ou des sondes chimiques et peut augmenter l'efficacité thérapeutique en concentrant un médicament à son site d'action tout en réduisant les effets hors cible .

Thérapie par capture de neutrons de bore (BNCT)

Les composés de bore comme celui-ci sont largement utilisés dans la BNCT, un type de traitement du cancer qui repose sur la capture de neutrons thermiques par le bore-10 qui subit ensuite une fission pour produire des particules alpha et des noyaux de lithium, provoquant des dommages cellulaires localisés .

Polymères de transport de médicaments

Les dérivés du composé sont utilisés dans les polymères de transport de médicaments à rétrocontrôle pour le traitement du cancer, assurant que les médicaments sont efficacement délivrés à la zone ciblée .

Inhibition enzymatique

Les composés d'acide borique, y compris les dérivés de ce composé, sont souvent utilisés comme inhibiteurs enzymatiques qui peuvent être essentiels dans le traitement de diverses maladies, y compris les tumeurs et les infections microbiennes .

Médicaments de type ligand

Ces composés peuvent agir comme des médicaments de type ligand spécifiques dans les applications anticancéreuses, se liant à des cibles biologiques particulières pour exercer leurs effets thérapeutiques .

Synthèse d'intermédiaires organiques

Le composé sert d'intermédiaire organique avec des groupes borate et sulfonamide, qui peuvent être synthétisés par des réactions nucléophiles et d'amidation pour des applications chimiques ultérieures .

Études de croissance cristalline

Des dérivés de ce composé ont été synthétisés et leurs monocristaux ont été cultivés à partir d'hexane et d'éther de pétrole pour des études en cristallographie .

Mécanisme D'action

Target of Action

It is known that this compound is a synthetic means for the subcellular targeting of cargo to the nucleus . This suggests that its targets could be nuclear proteins or DNA sequences.

Mode of Action

The compound interacts with its targets by being conjugated to other proteins or small molecules, which facilitates their localization to the nucleus . This is achieved through a combination of active and passive transport processes .

Result of Action

The molecular and cellular effects of the compound’s action would depend on the specific proteins or small molecules it is conjugated to. By facilitating their localization to the nucleus, it could potentially enhance their therapeutic efficacy and reduce off-target effects .

Analyse Biochimique

Biochemical Properties

2-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethan-1-ol plays a crucial role in various biochemical reactions. The boronate ester group in this compound allows it to interact with a range of enzymes, proteins, and other biomolecules. One notable interaction is with the enzyme ribonuclease A (RNase A), where the compound acts as a substrate, facilitating the cleavage of RNA molecules . Additionally, 2-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethan-1-ol has been shown to bind to chymotrypsin, a protease enzyme, thereby modulating its activity . These interactions highlight the compound’s potential in biochemical assays and therapeutic applications.

Cellular Effects

The effects of 2-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethan-1-ol on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to activate the importin α/β pathway, which is essential for nuclear transport of proteins . This activation leads to changes in gene expression patterns, particularly those involved in cell cycle regulation and apoptosis. Furthermore, 2-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethan-1-ol affects cellular metabolism by altering the activity of key metabolic enzymes, thereby influencing the overall metabolic flux within the cell .

Molecular Mechanism

At the molecular level, 2-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethan-1-ol exerts its effects through specific binding interactions with biomolecules. The boronate ester group forms reversible covalent bonds with diols and other nucleophilic groups on proteins and enzymes . This binding can result in enzyme inhibition or activation, depending on the target molecule. For example, the interaction with ribonuclease A leads to its activation, while binding to chymotrypsin results in inhibition . Additionally, the compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethan-1-ol have been studied over various time periods. The compound exhibits good stability under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term studies have shown that continuous exposure to the compound can lead to sustained changes in cellular function, including alterations in cell proliferation and differentiation . These findings underscore the importance of considering temporal effects when designing experiments involving this compound.

Dosage Effects in Animal Models

The effects of 2-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethan-1-ol vary with different dosages in animal models. At low doses, the compound has been found to enhance cellular function and promote tissue regeneration . At higher doses, it can induce toxic effects, including oxidative stress and apoptosis . Threshold effects have been observed, where a specific dosage range elicits maximal therapeutic benefits without adverse effects . These dosage-dependent effects highlight the need for careful dosage optimization in preclinical studies.

Metabolic Pathways

2-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethan-1-ol is involved in several metabolic pathways. The compound is metabolized by enzymes such as cytochrome P450, which catalyzes its oxidation and subsequent conjugation with glutathione . This metabolic transformation affects the compound’s bioavailability and activity within the cell. Additionally, the compound can influence metabolic flux by modulating the activity of key enzymes involved in glycolysis and the tricarboxylic acid cycle . These interactions underscore the compound’s potential impact on cellular metabolism.

Transport and Distribution

The transport and distribution of 2-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethan-1-ol within cells and tissues are mediated by specific transporters and binding proteins. The compound is actively transported into the nucleus via the importin α/β pathway, where it accumulates and exerts its effects . Additionally, it can bind to cytoplasmic proteins, facilitating its distribution within the cell . These transport mechanisms ensure the compound’s effective localization and activity in target tissues.

Subcellular Localization

The subcellular localization of 2-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethan-1-ol is primarily within the nucleus, where it interacts with nuclear proteins and enzymes . The compound contains targeting signals that direct it to specific nuclear compartments, enhancing its efficacy in modulating gene expression and other nuclear processes . Post-translational modifications, such as phosphorylation, can further influence its localization and activity within the cell .

Propriétés

IUPAC Name |

2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21BO4/c1-13(2)14(3,4)19-15(18-13)11-5-7-12(8-6-11)17-10-9-16/h5-8,16H,9-10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYFCCAMEIIUWCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

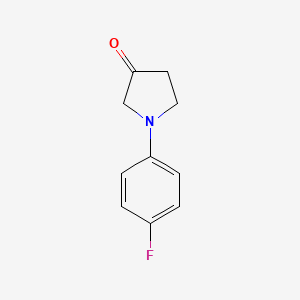

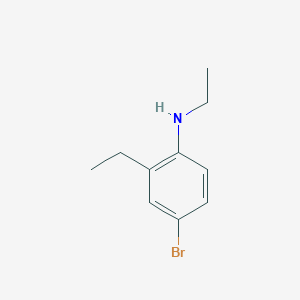

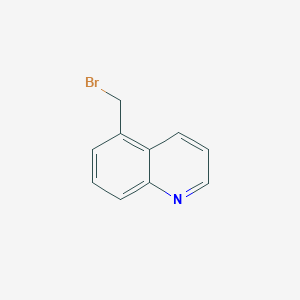

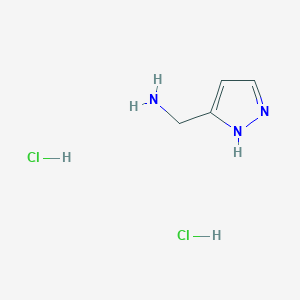

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.